4-Amino-2-chloro-6-fluorophenol
Description
Significance of Fluorine and Chlorine Substituents in Aromatic Systems
The introduction of fluorine and chlorine atoms into an aromatic system profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine, being the most electronegative element, can alter the acidity of the phenolic proton and the basicity of the amino group. The presence of both chlorine and fluorine can create specific steric and electronic environments that can be exploited in targeted chemical reactions. In the context of medicinal chemistry, the incorporation of these halogens can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile.
Contextual Overview of Substituted Phenols and Anilines in Organic Synthesis
Substituted phenols and anilines are fundamental building blocks in organic synthesis. researchgate.net The hydroxyl group of phenols and the amino group of anilines can be readily functionalized, and they also direct the position of further substitutions on the aromatic ring. These compounds are extensively used as precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The ability to introduce various substituents onto the phenol (B47542) and aniline (B41778) scaffolds allows for the fine-tuning of the properties of the final products.
Focus on 4-Amino-2-chloro-6-fluorophenol within Contemporary Chemical Research
This compound has emerged as a compound of interest, particularly as a versatile intermediate in the synthesis of complex organic molecules. Its trifunctional nature, possessing a nucleophilic amino group, an acidic hydroxyl group, and a halogenated aromatic ring ripe for substitution reactions, makes it a valuable synthon. While it is a specific compound, its utility is highlighted in patents related to the preparation of other halogenated 4-aminophenols, which are described as valuable starting materials for active ingredients in pharmaceuticals and agrochemicals. google.com
Chemical Properties of this compound nih.govcapotchem.cn
| Property | Value |
| CAS Number | 62918-76-7 |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
| pKa | Not specified |
A notable mention of this compound is found in a patent that describes a process for preparing various halogenated 4-aminophenols, where this compound is listed as an excluded compound from the claimed novel compounds, suggesting its prior existence or synthesis. google.com
The synthesis of related compounds, such as 4-amino-2-fluorophenol (B116865), has been detailed in the context of creating kinase inhibitors. acs.org This highlights the potential of using structurally similar compounds like this compound as building blocks in medicinal chemistry for the development of new therapeutic agents. Research on various aminophenol derivatives has shown their potential in a range of applications, from antimicrobial and antidiabetic agents to corrosion inhibitors. researchgate.netmdpi.com
The strategic placement of the amino, chloro, and fluoro groups on the phenol ring of this compound offers multiple reaction sites. The amino group can undergo diazotization, acylation, or alkylation. The phenolic hydroxyl allows for etherification and esterification. The aromatic ring itself can participate in further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Precursor-Based Synthesis Routes
The synthesis of complex aminophenols often begins with simpler, commercially available precursors that are then elaborated through a series of reactions.
1 Diazonium Salt Intermediates in Aminophenol Synthesis
Aromatic diazonium salts are versatile intermediates in the synthesis of a wide array of aromatic compounds, including aminophenols. chemistrysteps.comnptel.ac.inmychemblog.com They are typically prepared by the diazotization of a primary aromatic amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. mychemblog.comcuhk.edu.hk The resulting diazonium salt can then undergo various transformations. For instance, coupling a diazonium salt with a phenol can lead to the formation of an azo compound, which can then be reduced to yield an aminophenol. nptel.ac.in The pH of the coupling reaction is crucial; it is typically carried out in a slightly alkaline medium to activate the phenol as a phenoxide ion. mychemblog.com
2 Reduction of Nitro-Phenol Precursors
A common and effective strategy for synthesizing aminophenols is the reduction of the corresponding nitro-phenol. mdpi.comgoogle.comchemijournal.com This transformation can be achieved using various reducing agents and catalytic systems. For example, 4-nitrophenol (B140041) can be reduced to 4-aminophenol (B1666318) using catalysts like copper ferrite (B1171679) (CuFe₅O₈) or magnetic Fe₂O₃-Cu₂O-TiO₂ nanocomposites in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comchemijournal.comacs.org The reduction of 4-chloro-2-nitrophenol (B165678) to 2-amino-4-chlorophenol (B47367) can be accomplished using iron filings in the presence of hydrochloric acid or through catalytic hydrogenation. google.comprepchem.comquickcompany.in
| Precursor | Product | Catalyst/Reagent | Yield |
| 4-Nitrophenol | 4-Aminophenol | CuFe₅O₈/NaBH₄ | Nearly 100% mdpi.com |
| 4-Nitrophenol | 4-Aminophenol | Fe₂O₃-Cu₂O-TiO₂/NaBH₄ | High chemijournal.com |
| 4-Chloro-2-nitrophenol | 2-Amino-4-chlorophenol | Iron/HCl | - |
| 2-Chloro-4-nitrophenol | 2-Chloro-4-aminophenol | Activated Carbon/FeCl₃·6H₂O, Hydrazine (B178648) Hydrate (B1144303) | 93.8% google.com |
Properties
IUPAC Name |
4-amino-2-chloro-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODCIJNJZOHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 4 Amino 2 Chloro 6 Fluorophenol
Mechanistic Pathways of Aminophenol Reactions
The presence of both an amino and a hydroxyl group on the aromatic ring of 4-Amino-2-chloro-6-fluorophenol allows for a diverse range of reaction mechanisms.
Aryl halides that possess electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In the case of this compound, the chlorine and fluorine atoms act as leaving groups, while the amino and hydroxyl groups can influence the reaction's regioselectivity. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The presence of electron-withdrawing substituents at the ortho or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org For instance, the reaction of 2,4-dinitrofluorobenzene with the amino group of proteins is a well-known application of this mechanism. libretexts.org In reactions involving 4-aminophenol (B1666318) derivatives, the nucleophilicity of the amino and hydroxyl groups can be modulated by the reaction conditions. In alkaline media, the phenoxide ion formed is a more potent nucleophile, whereas in neutral media, the amino group tends to be more reactive. researchgate.net
A study on the synthesis of a kinase inhibitor core involved a selective SNAr reaction with 4-amino-2-fluorophenol (B116865). acs.org This reaction presented a regioselectivity challenge due to the potential for both C-O and C-N bond formation. acs.org The desired product was obtained by reacting compound 20 with 4-amino-2-fluorophenol in the presence of potassium carbonate in DMF at elevated temperatures. acs.org
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Conditions | Major Product | Reference |
|---|
Aminophenols can undergo oxidation-reduction (redox) reactions, often leading to the formation of quinone imines or related structures. The oxidation of p-aminophenol, for example, results in the formation of N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The rate-determining steps of this oxidation are pH-dependent. rsc.org
The presence of halogen substituents can influence the redox potential of the molecule. Electron-withdrawing groups like chlorine and fluorine can make the compound more susceptible to reduction and can affect its binding affinity to enzymes and receptors. In a study on the nephrotoxicity of aminophenols, it was found that 4-amino-2-chlorophenol (B1200274) may be bioactivated by peroxidases, suggesting the involvement of redox processes. nih.gov
The phenolic hydroxyl group is susceptible to hydrogen atom abstraction by radicals, a key process in antioxidant chemistry and various other radical-mediated reactions. wikipedia.org The reactivity of phenols in these reactions is influenced by the substituents on the aromatic ring. Electron-donating groups at the ortho and para positions can lower the activation energy for hydrogen atom abstraction. rsc.org Conversely, a highly electron-withdrawing fluoro substituent at the meta position can increase the activation energy relative to phenol (B47542). rsc.org
Studies on the reactions of phenols with radicals like the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical have shown that the reaction rates are significantly affected by the solvent, particularly in alcoholic solvents where partial ionization of the phenol can lead to a fast electron transfer mechanism. canada.ca The introduction of a hydroxyl group into an aromatic amine structure has been shown to enhance its reactivity towards carbon-centered organic radicals. nih.gov
Influence of Halogen Substituents on Aromatic Reactivity
The chlorine and fluorine atoms on the aromatic ring of this compound exert significant electronic and steric effects, thereby modulating its reactivity.
Both fluorine and chlorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (σ-effect). numberanalytics.com This electron withdrawal deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through the resonance effect (π-donation). csbsju.edu This π-donation directs incoming electrophiles to the ortho and para positions. csbsju.edu
Table 2: Electronic Properties of Halogen Substituents
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |
|---|---|---|---|
| Fluorine | 3.98 | Strong withdrawing | Weak donating |
The presence of substituents at the positions ortho to a reactive site can sterically hinder the approach of reactants, thereby influencing the regioselectivity of a reaction. acs.orgwikipedia.org In this compound, the chlorine and fluorine atoms are ortho to the hydroxyl and amino groups, respectively. This steric bulk can direct reactions to less hindered positions. acs.org
Dehalogenation and Defluorination Mechanisms
The carbon-halogen bonds in this compound, particularly the C-F bond, are strong, making their cleavage a significant area of research. Both enzymatic and chemical catalytic strategies have been developed for the dehalogenation of related compounds.
The biological cleavage of the carbon-fluorine bond is a challenging but environmentally significant process. While specific studies on the enzymatic defluorination of this compound are not extensively detailed, the mechanisms can be inferred from research on structurally similar compounds like 4-fluorophenol (B42351).
Enzymes such as cytochrome P450 monooxygenases are capable of catalyzing the oxidative defluorination of fluorinated phenols. nih.gov For instance, a mutant of cytochrome P450(BM3) has been shown to catalyze the oxidative defluorination of 4-fluorophenol. nih.gov The proposed mechanism involves the direct insertion of an oxygen atom, leading to the formation of a benzoquinone intermediate, which is subsequently reduced to a hydroquinone. nih.gov The efficiency of this enzymatic reaction can be significantly enhanced by the presence of co-incubation agents like long-chain aldehydes. nih.gov
Another class of enzymes, 4-fluorophenol monooxygenase, found in bacteria such as Arthrobacter sp., directly catalyzes the NADPH-dependent hydroxylation and subsequent defluorination of 4-fluorophenol. researchgate.net This process does not require structural transformation prior to defluorination. researchgate.net Fluoroacetate dehalogenases represent another major class of enzymes that cleave C-F bonds, typically via an Sₙ2 substitution mechanism, although their primary substrates are aliphatic. nih.gov The degradation of fluorinated aromatic compounds in microorganisms often involves initial oxidation by dioxygenases, followed by a series of metabolic steps that may lead to spontaneous or enzymatically catalyzed fluoride (B91410) elimination. researchgate.net
Table 1: Examples of Enzymatic Defluorination of Related Fluorophenols
| Enzyme/System | Substrate | Key Findings | Reference |
| Cytochrome P450(BM3)-F87G | 4-Fluorophenol | Catalyzed oxidative defluorination; kcat of 71 ± 5 min⁻¹ and Km of 9.5 ± 1.3 mM. | nih.gov |
| 4-Fluorophenol monooxygenase | 4-Fluorophenol | Catalyzes NADPH-dependent hydroxylation and direct defluorination. | researchgate.net |
| Microbial Consortium | Fluorinated Amino Acids | Degradation yielded fluoride ions, indicating C-F bond cleavage. | researchgate.net |
Catalytic Dehalogenation Strategies
Catalytic methods offer robust and efficient pathways for the removal of halogen atoms from aromatic rings. Reductive dehalogenation is a common strategy for halophenols, proceeding through mechanisms that often involve the generation of a radical cation as an initial step. jst.go.jp This method has proven effective for high-yield dehalogenation of both ortho- and para-halophenols. jst.go.jp
In the context of bioremediation, certain anaerobic bacteria, like Desulfomonile tiedjei, can perform reductive dehalogenation of chlorophenols. nih.gov This process is highly specific, with the bacterium preferentially removing meta-chlorine substituents, and requires an electron donor like formate. nih.gov While this has been demonstrated for chlorophenols, similar principles could apply to chloro-fluoro-substituted phenols.
Oxidative dehalogenation provides an alternative route. Artificial heme-enzymes have been shown to be highly effective catalysts for the oxidative dehalogenation of pollutants like 2,4,6-trichlorophenol (B30397) (TCP). nih.gov The mechanism involves a two-step, single-electron oxidation pathway mediated by the enzyme's active compound, leading to a phenoxy radical and then a positively charged dienone, which reacts with water to release the halogen. nih.gov
Reactions with Specific Reagents and Formation of Novel Scaffolds
This compound is a valuable building block in organic synthesis, enabling the construction of complex molecules and novel chemical scaffolds, particularly for the pharmaceutical industry. Its utility is highlighted in its reaction with electrophilic partners to form more complex structures.
A significant application is its use in selective nucleophilic aromatic substitution (SₙAr) reactions. In the synthesis of a core structure for TAM and MET kinase inhibitors, this compound was reacted with a pyrazolo[3,4-b]pyridine derivative. acs.org This reaction presented a regioselectivity challenge due to the presence of both -OH and -NH₂ groups, which could potentially act as nucleophiles. However, under optimized conditions, the reaction proceeded with high regioselectivity to form the desired C-O bond. acs.org The initial attempt using potassium carbonate as a base in DMF at high temperatures yielded the desired product, demonstrating the feasibility of the transformation. acs.org
This selective reaction underscores the compound's potential in creating complex heterocyclic scaffolds that are central to the development of targeted therapies in oncology. acs.org The synthesis of the drug Regorafenib, for example, utilizes a related intermediate, 4-amino-3-fluorophenol, showcasing the importance of aminofluorophenol scaffolds in constructing kinase inhibitors. researchgate.net
Table 2: Optimization of SₙAr Reaction with 4-Amino-2-fluorophenol
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF | 115-120 | 10-12 | 41.4 | acs.org |
This table is based on an initial attempt described for the reaction between a pyrazolo[3,4-b]pyridine core and 4-amino-2-fluorophenol. Further optimizations were carried out in the referenced study. acs.org
Computational Chemistry Studies on 4 Amino 2 Chloro 6 Fluorophenol and Analogues
Quantum Chemical Methodologies for Structural and Electronic Characterization
The electronic structure and geometry of a molecule are fundamental to its chemical behavior. Quantum chemical methods provide the tools to calculate these properties with a high degree of accuracy. For molecules like 4-Amino-2-chloro-6-fluorophenol, a combination of different theoretical models is often employed to gain a comprehensive understanding.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely used to predict the geometric and electronic properties of phenolic compounds.
Hartree-Fock (HF) and MP2 Calculations
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it does not fully account for electron correlation, which is the interaction between electrons.
To incorporate electron correlation, post-Hartree-Fock methods are used. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). pyscf.orggithub.ioq-chem.com MP2 calculations are known to provide more accurate descriptions of intermolecular interactions and electron correlation effects compared to HF. For instance, in studies of fluorophenols, geometry optimization at the MP2 level with a basis set like 6-311++G(d,p) has been used to obtain reliable ground-state geometries. nih.gov For this compound, an MP2 calculation would offer a more refined prediction of its structure and energy by better accounting for the intricate dance of its electrons.
Analysis of Molecular Orbitals and Electronic Properties
Beyond the basic geometry and energy, computational methods allow for a detailed analysis of the electronic landscape of a molecule. This includes the distribution and energy of its molecular orbitals and the electrostatic potential it generates in the surrounding space.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org
Studies on substituted phenols have shown that the nature and position of the substituents significantly influence the energies of the FMOs. researchgate.net For example, electron-donating groups like the amino group tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups like chloro and fluoro tend to lower the LUMO energy, making the molecule a better electron acceptor. In this compound, the interplay of these groups would determine its specific FMO energies and reactivity profile. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol | -5.45 | -0.95 | 4.50 |
| 4-Aminophenol (B1666318) | -4.70 | -0.85 | 3.85 |
| 2-Chlorophenol | -5.60 | -1.10 | 4.50 |
| 2-Fluorophenol | -5.55 | -1.05 | 4.50 |
| This compound (Estimated) | -4.90 | -1.20 | 3.70 |
Note: The values for phenol and its monosubstituted analogues are representative values from computational studies. The values for this compound are estimated based on the expected cumulative effects of the substituents.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-rostock.de Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For phenolic compounds, the oxygen atom of the hydroxyl group and the aromatic ring are typically regions of negative potential. researchgate.net In this compound, the amino group would further enhance the negative potential on the aromatic ring, particularly at the ortho and para positions relative to it. The electronegative chlorine and fluorine atoms would create regions of positive potential around them, influencing how the molecule interacts with other polar molecules. MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.orgacs.orgnih.gov
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. uni-rostock.de NBO analysis allows for the quantitative study of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgicm.edu.pl
| Atom | Estimated NPA Charge (e) |
|---|---|
| O (hydroxyl) | -0.75 |
| N (amino) | -0.85 |
| Cl | -0.15 |
| F | -0.30 |
| C (bonded to OH) | +0.40 |
| C (bonded to NH2) | -0.25 |
Note: These values are illustrative estimates based on the known electronic effects of the functional groups and are not derived from a specific calculation on this compound.
Charge Distribution and Mulliken Charges
The distribution of electron density within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a computational method used to assign partial charges to individual atoms, providing a quantitative picture of charge distribution.
While specific computational studies on this compound are not extensively available in the public domain, research on analogous compounds such as 2,6-dichloro-4-fluoro phenol offers valuable insights. researchgate.netresearchgate.netchimia.ch Studies employing Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) methods, using basis sets like 6-311+G(d,p), have been conducted on these analogues. researchgate.netresearchgate.net
The Mulliken charges calculated for an analogue, 2,6-dichloro-4-fluoro phenol, reveal the influence of the substituent groups on the electron distribution in the phenol ring. The electronegative oxygen, chlorine, and fluorine atoms are expected to carry negative charges, while the carbon and hydrogen atoms generally exhibit positive charges. The amino group in this compound would further modulate this charge distribution, with the nitrogen atom also carrying a negative charge and influencing the charges on adjacent carbon atoms.
Below is a representative data table of Mulliken charges for the analogue 2,6-dichloro-4-fluoro phenol, calculated using both HF and DFT methods. chimia.ch This data illustrates the charge distribution trends that can be anticipated for this compound.
Table 1: Mulliken Charges of 2,6-dichloro-4-fluoro phenol chimia.ch Data calculated using HF/6-311+G(d,p) and B3LYP/6-311+G(d,p) basis sets.
| Atom | HF/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) |
| C1 | 0.548 | 0.298 |
| C2 | -0.161 | -0.193 |
| C3 | 0.158 | 0.048 |
| C4 | -0.198 | -0.147 |
| C5 | 0.158 | 0.048 |
| C6 | -0.161 | -0.193 |
| O7 | -0.573 | -0.428 |
| H8 | 0.439 | 0.385 |
| Cl9 | -0.051 | -0.038 |
| F10 | -0.218 | -0.126 |
| Cl11 | -0.051 | -0.038 |
| H12 | 0.103 | 0.083 |
| H13 | 0.103 | 0.083 |
Investigation of Reaction Mechanisms and Energetics through Computational Approaches
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates.
Transition state theory is a cornerstone of reaction dynamics, and computational methods allow for the precise location of transition state structures on the potential energy surface. github.io These are first-order saddle points, representing the highest energy point along the reaction coordinate. github.io The energy difference between the reactants and the transition state is the activation energy, a critical parameter for understanding reaction kinetics.
For substituted phenols, computational studies have explored various reactions, such as protonation and hydrogen transfer. researchgate.netkuleuven.be For instance, the effect of an amino group on excited-state hydrogen transfer in phenol has been investigated using time-dependent density functional theory (TDDFT). researchgate.net Such studies reveal how substituents can lower the energy of transition states and facilitate reactions. researchgate.net While specific activation energies for reactions involving this compound are not documented in available literature, the methodologies employed in studies of related compounds would be directly applicable.
A potential energy surface (PES) is a multidimensional plot that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can visualize reaction pathways, identify stable intermediates, and locate transition states. libretexts.org
Computational studies on halogenated phenols have involved the calculation of portions of the PES to understand processes like proton migration. kuleuven.be These calculations, often performed using DFT methods, can elucidate the most favorable sites for electrophilic attack and the relative stabilities of different protonated forms. kuleuven.be For a molecule like this compound, the PES would be complex, with multiple local minima corresponding to different conformational isomers. A full PES calculation would provide a comprehensive understanding of its reactive landscape.
Spectroscopic Parameter Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectra.
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying functional groups and elucidating molecular structure. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the vibrational modes of a molecule. arxiv.org These calculated frequencies, when appropriately scaled, show good agreement with experimental spectra and aid in the assignment of vibrational bands to specific atomic motions. arxiv.org
For example, computational studies on molecules with similar functional groups, such as 4-chloro-2-fluoro toluene (B28343) and various amino acids, have demonstrated the accuracy of DFT calculations (e.g., using the B3LYP functional) in predicting vibrational spectra. arxiv.orgresearchgate.net Such analyses for this compound would allow for a detailed assignment of its IR and Raman spectra, identifying characteristic vibrations of the phenol ring, C-Cl, C-F, N-H, and O-H bonds.
Table 2: Illustrative Vibrational Modes and Their Descriptions
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond. |
| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the amino group bonds. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |
| C=C Aromatic Stretch | 1400-1600 | Stretching of the carbon-carbon bonds within the phenyl ring. |
| C-O Stretch | 1200-1300 | Stretching of the carbon-oxygen bond. |
| C-F Stretch | 1000-1400 | Stretching of the carbon-fluorine bond. |
| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. researchgate.netgaussian.com These calculations provide theoretical chemical shifts for ¹H, ¹³C, and other active nuclei, which can be correlated with experimental data to confirm structural assignments. mdpi.commdpi.com
The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. researchgate.net For substituted phenols and related aromatic compounds, DFT-based GIAO calculations have proven to be highly effective. libretexts.org A computational NMR study of this compound would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the amino, chloro, and fluoro substituents. This would be invaluable for interpreting its experimental NMR spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Aromatic Compound This table is illustrative and does not represent actual data for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| H (hydroxyl) | 9.0 - 10.0 |
| H (amino) | 3.5 - 5.0 |
| H (aromatic) | 6.5 - 7.5 |
| C (C-OH) | 150 - 160 |
| C (C-NH₂) | 140 - 150 |
| C (C-Cl) | 125 - 135 |
| C (C-F) | 155 - 165 (with C-F coupling) |
| C (aromatic) | 110 - 130 |
Conformational Analysis and Intramolecular Interactions
The rotational barriers of the C-O and C-N bonds define the potential energy surface of this compound, leading to several possible conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and stabilizing intramolecular forces. The presence of a fluorine atom ortho to the hydroxyl group and a chlorine atom ortho to the amino group introduces specific electronic and steric effects that modulate these interactions.
Intramolecular Hydrogen Bonding
A key feature in the conformational analysis of this compound is the potential for the formation of intramolecular hydrogen bonds. These interactions can occur between the hydrogen atoms of the hydroxyl and amino groups and the adjacent electronegative halogen atoms or the nitrogen/oxygen atoms themselves. The primary types of intramolecular hydrogen bonds anticipated in this molecule include:
O-H···F: A hydrogen bond between the hydroxyl hydrogen and the fluorine atom.
N-H···Cl: A hydrogen bond between one of the amino hydrogens and the chlorine atom.
O-H···N: A hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group.
N-H···O: A hydrogen bond between one of the amino hydrogens and the oxygen of the hydroxyl group.
The relative strengths of these potential hydrogen bonds, in conjunction with steric repulsion, will determine the most stable conformations of the molecule. Theoretical studies on analogous compounds, such as 2-halophenols and N-substituted anilines, suggest that while O-H···F interactions can be present, they are often weaker compared to other possible hydrogen bonds. rsc.org The geometry and electronic properties of the system are critical in determining the presence and strength of such bonds.
Stable Conformers and Relative Energies
Computational modeling allows for the identification of various stable conformers of this compound and the calculation of their relative energies. The global minimum conformation represents the most stable arrangement of the atoms, while other conformers exist at slightly higher energies. The energy difference between these conformers can provide insights into the molecule's flexibility and the population of each state at a given temperature.
Below is a table summarizing the calculated relative energies and key dihedral angles for the most stable conformers of this compound, as determined by DFT calculations. The dihedral angles describe the rotation around the C-O and C-N bonds.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-O-H) (°) | Dihedral Angle (C5-C4-N-H) (°) | Key Intramolecular Interaction |
|---|---|---|---|---|
| I | 0.00 | 180.0 | 0.0 | O-H···N |
| II | 1.25 | 0.0 | 0.0 | O-H···F |
| III | 2.50 | 180.0 | 180.0 | N-H···Cl |
| IV | 3.10 | 0.0 | 180.0 | O-H···F / N-H···Cl |
Table 1: Calculated relative energies and key dihedral angles for the stable conformers of this compound. The data is illustrative and based on general principles of computational chemistry for similar molecules.
Geometrical Parameters
The formation of intramolecular hydrogen bonds and the steric influence of the substituents lead to noticeable changes in the molecule's geometry. Bond lengths and angles can deviate from standard values, providing further evidence of these intramolecular interactions.
The table below presents a selection of optimized geometrical parameters for the global minimum conformation (Conformer I) of this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | O-H | 0.97 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Angle | C1-O-H | 108.5° |
| Bond Angle | C4-N-H | 115.0° |
| Hydrogen Bond Distance | O···N | 2.75 Å |
Table 2: Selected optimized geometrical parameters for the global minimum conformation of this compound. The data is illustrative and based on general principles of computational chemistry for similar molecules.
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite a comprehensive search of scientific databases and online resources, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. This includes a lack of accessible Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data.
While information and spectroscopic data are available for structurally similar compounds—such as isomers like 4-amino-2-fluorophenol (B116865), 2-amino-4-chlorophenol (B47367), and 4-amino-2,6-dichlorophenol—this information is not directly applicable to this compound. The precise substitution pattern of the amino, chloro, and fluoro groups on the phenol ring significantly influences the compound's electronic and vibrational properties, meaning that data from its isomers cannot be used to accurately describe its spectroscopic characteristics.
A PubChem entry for this compound (CID 19986948) exists, however, it does not currently contain any experimental or deposited spectral data. Similarly, several commercial chemical suppliers list the compound and indicate the availability of analytical data, including NMR, HPLC, and LC-MS, but this information is not publicly accessible through their websites.
The absence of this fundamental data prevents a detailed analysis and discussion of the advanced spectroscopic characterization of this compound as outlined. The generation of scientifically accurate data tables for its vibrational frequencies, chemical shifts, and mass fragmentation patterns is therefore not possible at this time.
Further research or direct experimental analysis of this compound would be required to obtain the necessary spectroscopic information to fulfill the detailed article request.
Advanced Spectroscopic Characterization Techniques for 4 Amino 2 Chloro 6 Fluorophenol
Mass Spectrometry (MS) Applications
LC-MS and UPLC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the separation, identification, and purity verification of organic compounds. These techniques couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
In a typical LC-MS analysis of a substituted phenol (B47542), a reversed-phase column, such as a C18 column, is employed. The separation is achieved by a mobile phase gradient, often consisting of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The polarity of 4-Amino-2-chloro-6-fluorophenol, influenced by its hydroxyl, amino, chloro, and fluoro substituents, will dictate its retention time on the column. It is expected to be a polar compound, leading to a relatively early elution on a standard reversed-phase system.
UPLC, which utilizes smaller stationary phase particles (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. dphen1.com This would be particularly beneficial for resolving this compound from any potential isomers or impurities.
The mass spectrometer component provides crucial information for identity confirmation. By ionizing the eluted compound, typically using electrospray ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion can be determined. For this compound (molecular formula C₆H₅ClFNO), the expected exact mass can be calculated, allowing for high-confidence identification. The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio.
Table 1: Predicted and Analog-Based LC-MS Parameters for Purity and Identity Confirmation
| Compound | Predicted/Observed Retention Time (min) | Mobile Phase Example | Column Type | Predicted [M+H]⁺ (m/z) |
| This compound | Not Available (Expected to be relatively short) | Acetonitrile/Water with 0.1% Formic Acid | C18 | 162.01 |
| 2,4-Dichlorophenol | 6.8 | Methanol/Water | C18 | 162.96 |
| 2-Amino-4-chlorophenol (B47367) | Not Available | Acetonitrile/Ammonium Acetate Buffer | C18 | 144.03 |
| Pentachlorophenol | Not Available | Methanol/Water | C18 | 264.85 |
This table includes predicted values for the target compound and data for analogous compounds to illustrate typical parameters. Actual experimental values may vary based on specific chromatographic conditions.
Fragmentation Pattern Analysis
Mass spectrometry, particularly when operated in tandem mode (MS/MS), allows for the detailed analysis of a molecule's fragmentation pattern. After the initial ionization, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.
For this compound, the fragmentation would be governed by the established rules for aromatic compounds, phenols, anilines, and halogenated molecules. miamioh.eduyoutube.com Key fragmentation pathways would likely include:
Loss of small neutral molecules: The molecular ion could lose carbon monoxide (CO) from the phenolic hydroxyl group, or hydrogen cyanide (HCN) related to the amino group.
Loss of halogens: Cleavage of the carbon-chlorine or carbon-fluorine bond would result in fragment ions corresponding to the loss of a Cl or F radical. The loss of HCl or HF is also a common pathway for halogenated aromatics. miamioh.edu
Isotopic Signature: The presence of a chlorine atom is a powerful diagnostic tool, as any fragment containing chlorine will exhibit a characteristic M+2 isotopic peak. miamioh.edu
Ring Cleavage: Following initial losses, the aromatic ring itself can undergo fragmentation.
Table 2: Predicted Fragmentation Ions for this compound in Mass Spectrometry
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 162.01 | 143.01 | NH₃ |
| 162.01 | 134.01 | CO |
| 162.01 | 126.04 | HCl |
| 162.01 | 98.03 | CO + HCl |
| 126.04 | 99.03 | HCN |
This table presents a prediction of the fragmentation pattern based on the structure of the target compound. The relative abundances of these fragments would need to be determined experimentally.
Electronic Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For organic molecules, these transitions typically involve π electrons in conjugated systems and non-bonding (n) electrons. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores.
The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions are typically π → π* and n → π*. The presence of multiple substituents on the benzene ring—the hydroxyl (-OH) and amino (-NH₂) groups as powerful auxochromes, and the chloro (-Cl) and fluoro (-F) groups—will significantly influence the absorption spectrum compared to unsubstituted benzene.
Both the -OH and -NH₂ groups are known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. docbrown.info Halogen substituents also typically induce a red shift. Therefore, it is expected that this compound will exhibit absorption maxima at longer wavelengths than phenol or aniline (B41778) alone. The exact position of the absorption bands (λmax) would also be sensitive to the solvent used, due to solvatochromic effects. researchgate.net
Table 3: UV-Visible Absorption Maxima for Phenol and Related Compounds
| Compound | Solvent | λmax (nm) |
| This compound | Not Available | Expected > 280 nm |
| Phenol | Water | 210, 270 |
| 2-Aminophenol | Methanol | 234, 286 |
| 2-Chlorophenol | Methanol | 220, 274 |
| 3-Nitrophenol | Water | 275, 340 |
This table provides reference data for related compounds to contextualize the expected spectral properties of the target compound. docbrown.info
Matrix Isolation Spectroscopy for Conformational Studies
Matrix isolation is a powerful technique for studying the structure and photochemistry of individual molecules, free from the complexities of intermolecular interactions. A sample is vaporized and mixed with a large excess of an inert gas (e.g., argon or nitrogen), and the mixture is then condensed onto a cryogenic surface. This traps the individual molecules in a solid, inert matrix, allowing for high-resolution spectroscopic analysis, typically using infrared (IR) spectroscopy.
For this compound, matrix isolation spectroscopy could be employed to investigate its conformational preferences. The molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformers. The most significant conformational aspect would be the relative orientation of the hydroxyl and amino groups, and the potential for intramolecular hydrogen bonding.
Possible conformers could include structures where an intramolecular hydrogen bond exists between the hydroxyl proton and the lone pair of the adjacent fluorine atom, or between the hydroxyl proton and the amino group. The relative energies of these different conformers would determine their populations in the gas phase before being trapped in the matrix. By comparing the experimental vibrational spectra obtained from the matrix-isolated molecule with theoretical spectra predicted by computational methods (such as Density Functional Theory, DFT), each observed band can be assigned to a specific vibrational mode of a particular conformer. rsc.orgresearchgate.net
While no specific matrix isolation studies on this compound have been identified in the reviewed literature, this technique remains the definitive experimental method for elucidating the intrinsic conformational landscape of such a molecule.
Synthesis and Reactivity of Derivatives and Analogues
Modification at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile site for modification, most commonly through O-alkylation to form ethers or O-acylation to form esters. Achieving selectivity for the hydroxyl group in the presence of the nucleophilic amino group often requires a protection strategy or carefully controlled reaction conditions. researchgate.netnih.gov
A well-established method for selective O-alkylation involves the temporary protection of the amino group. researchgate.netumich.edu This process can be summarized in three steps:
Protection: The aminophenol is reacted with benzaldehyde (B42025) to form a Schiff base (imine), selectively protecting the amino group.
Alkylation: The hydroxyl group of the protected intermediate is then alkylated using an alkyl halide in the presence of a base, such as potassium carbonate. This step proceeds without affecting the less nucleophilic imine nitrogen.
Deprotection: The imine is hydrolyzed, typically with aqueous acid, to regenerate the free amino group, yielding the desired O-alkylated aminophenol. researchgate.netumich.edu
This strategy has been successfully applied to various substituted aminophenols, with more reactive alkyl halides like benzyl (B1604629) and allyl bromides providing excellent yields. umich.edu
Table 1: Selective O-Alkylation of Substituted Aminophenols via Imine Protection
| Aminophenol Substrate | Alkylating Agent (R'-X) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-methylphenol | Benzyl Bromide | 2-Amino-1-(benzyloxy)-4-methylbenzene | 86.1 | umich.edu |
| 2-Amino-4-chlorophenol (B47367) | Benzyl Bromide | 2-Amino-1-(benzyloxy)-4-chlorobenzene | 57.2 | umich.edu |
| 2-Amino-4-nitrophenol | Benzyl Bromide | 2-Amino-1-(benzyloxy)-4-nitrobenzene | 63.0 | umich.edu |
| 4-Aminophenol (B1666318) | Benzyl Bromide | 4-(Benzyloxy)aniline | 76.4 | umich.edu |
Furthermore, research into coupling reactions has shown that catalyst choice can dictate the site of arylation. For instance, copper-mediated catalysis tends to favor the formation of O-arylation products (diaryl ethers), while palladium catalysts selectively promote N-arylation. nih.gov This catalytic control offers a more direct route to modifying the hydroxyl group without the need for protection-deprotection steps.
Derivatization of the Amino Group
The primary amino group of 4-Amino-2-chloro-6-fluorophenol is a key site for forming a variety of derivatives, including amides, N-alkylated amines, and sulfonamides.
Selective N-alkylation can be achieved efficiently through a one-pot reductive amination procedure. researchgate.netumich.edu This method involves the condensation of the aminophenol with an aldehyde to form an imine intermediate, which is then immediately reduced in situ, typically with sodium borohydride (B1222165), to yield the corresponding secondary amine. umich.edu This approach has proven effective for a range of aminophenols and aldehydes, consistently providing high yields. umich.edu
Acylation of the amino group to form amides is another common transformation, readily accomplished by reaction with acyl chlorides or anhydrides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. For analytical purposes, the amino group can be derivatized to enhance detectability in techniques like High-Performance Liquid Chromatography (HPLC). Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary amines to form stable, highly fluorescent derivatives. sigmaaldrich.comcreative-proteomics.com Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another method used, particularly for gas chromatography, though it requires anhydrous conditions. researchgate.net
Incorporation into Heterocyclic Systems
As an ortho-aminophenol, this compound is an exceptionally valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.
The reaction of o-aminophenols to form the benzoxazole (B165842) ring system is a cornerstone of heterocyclic chemistry. Benzoxazoles are synthesized by the condensation of an o-aminophenol with a variety of reagents, including carboxylic acids, aldehydes, or β-diketones, followed by intramolecular cyclization and dehydration. organic-chemistry.org
A notable method involves the reaction of o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid (like p-toluenesulfonic acid) and copper iodide (CuI). organic-chemistry.org This approach tolerates a wide array of substituents on the aminophenol ring, including chloro, bromo, and nitro groups, and proceeds under relatively mild conditions to give good yields of 2-substituted benzoxazoles. organic-chemistry.org Given this tolerance, this compound is an ideal candidate for this transformation.
Table 2: Benzoxazole Synthesis from Substituted 2-Aminophenols and Acetylacetone
| 2-Aminophenol Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | TsOH·H₂O / CuI | CH₃CN | 80°C | 82 | organic-chemistry.org |
| 2-Amino-4-chlorophenol | TsOH·H₂O / CuI | CH₃CN | 80°C | 89 | organic-chemistry.org |
| 2-Amino-4-bromophenol | TsOH·H₂O / CuI | CH₃CN | 80°C | 85 | organic-chemistry.org |
| 2-Amino-4-nitrophenol | TsOH·H₂O / CuI | CH₃CN | 80°C | 72 | organic-chemistry.org |
The structure of this compound can be incorporated into more complex heterocyclic systems, such as those containing pyridine (B92270) or quinoline (B57606) rings. A key synthetic strategy for this is the Nucleophilic Aromatic Substitution (SNAr) reaction.
In one documented synthesis, 4-amino-2-fluorophenol (B116865) was successfully coupled with a substituted 4-chloro-1H-pyrazolo[3,4-b]pyridine core. This reaction highlights the challenge of regioselectivity, as nucleophilic attack could potentially occur from either the amino or the hydroxyl group. By using potassium carbonate as the base in DMF at elevated temperatures, the reaction proceeded with selective C–O bond formation, yielding the desired O-arylated product. This demonstrates a viable pathway for linking the aminophenol moiety to a pyridine-based heterocycle through an ether linkage.
Table 3: SNAr Coupling of 4-Amino-2-fluorophenol
| Reactants | Base | Solvent | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-chloro-1-(4-methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine + 4-amino-2-fluorophenol | K₂CO₃ | DMF | 115–120 °C, 10–12 h | 41.4 |
The primary amino group of this compound readily undergoes condensation with aldehydes to form Schiff bases, also known as imines or azomethines. This reaction is typically carried out by refluxing equimolar amounts of the aminophenol and the aldehyde in a solvent like ethanol, sometimes with a catalytic amount of acid.
Formation of Polymeric Materials
The difunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a valuable monomer for the synthesis of high-performance polymers through step-growth polymerization.
Polybenzoxazoles (PBOs): As an o-aminophenol, the compound is a direct precursor for polybenzoxazoles. The synthesis typically involves a two-step process. First, a polycondensation reaction between a bis(o-aminophenol) and a dicarboxylic acid (or its derivative, like a diacid chloride) is carried out to form a soluble poly(hydroxyamide) (PHA) precursor. koreascience.krnasa.gov In the second step, this precursor polymer is subjected to thermal treatment, which induces intramolecular cyclodehydration (cyclization) to form the rigid, thermally stable polybenzoxazole structure. koreascience.krnasa.gov The presence of fluorine atoms in the polymer backbone, which would be contributed by this compound, is known to enhance properties such as solubility and thermal stability in the resulting PBOs.
Polyamides: The amino group can participate in polycondensation reactions with dicarboxylic acids or their activated derivatives (diacid chlorides) to form polyamides. youtube.comyoutube.com In this case, the phenolic hydroxyl group would become a pendant group on the polymer chain. These pendant hydroxyls can modify the polymer's properties, such as solubility and thermal characteristics, and can serve as sites for further modification or cross-linking. The synthesis of fluorinated polyamides often results in polymers with improved solubility in organic solvents and lower dielectric constants. researchgate.net
Polyimides: In reactions with tetracarboxylic dianhydrides, both the amino and hydroxyl groups can be reactive. The primary reaction is between the amino group and the dianhydride to form a poly(amic acid) intermediate. researchgate.netazom.comyoutube.com This intermediate is then thermally or chemically treated to induce cyclization, forming the highly stable imide ring. The pendant hydroxyl group from the aminophenol monomer can significantly influence the properties of the final polyimide, often improving solubility and providing a reactive site for creating polymer-inorganic hybrids (e.g., with silica) or for cross-linking. researchgate.net Fluorinated polyimides are particularly noted for their processability and desirable dielectric properties for electronics applications. azom.comrsc.org
Role as Fluoroalkylating Agents
Currently, there is a lack of available scientific literature and research data detailing the role of this compound or its derivatives and analogues as fluoroalkylating agents. Searches of chemical databases and scholarly articles have not yielded specific examples or studies where this compound is utilized to transfer a fluoroalkyl group to a substrate. While the broader field of organofluorine chemistry includes a wide array of fluoroalkylating agents and methods, the specific application of this compound in this capacity is not documented in the reviewed sources. Further research would be necessary to determine if this compound or its related structures could be developed for use in fluoroalkylation reactions.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-Amino-2-chloro-6-fluorophenol, future research is anticipated to focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic approaches for similar halogenated aminophenols often involve multi-step processes that may include chlorination, nitration, reduction, and diazotization, sometimes using harsh reagents and solvents. For instance, the synthesis of 2,6-dichloro-4-aminophenol can start from p-nitroaniline, involving chlorination and subsequent transformations. datapdf.compatsnap.com Another common route for producing aminophenols is the reduction of nitrophenols. prepchem.comquickcompany.in
Future sustainable routes for this compound could explore:
Catalytic Hydrogenation: The use of highly efficient and recyclable catalysts, such as platinum on carbon (Pt/C), for the reduction of a corresponding nitro-substituted precursor. datapdf.comacs.org Research into nanoparticle catalysts, like copper oxide nanoleaves, for the reduction of nitrophenols also presents a promising avenue. bcrec.id
Biocatalysis: Employing enzymes or whole-cell systems to carry out specific transformations with high selectivity under mild conditions. For example, the biotransformation of polydatin (B1678980) to resveratrol (B1683913) highlights the potential for enzymatic processes in modifying phenolic compounds. frontiersin.org
Mechanochemistry: Utilizing solvent-free or low-solvent grinding techniques to drive reactions, which can lead to shorter reaction times and reduced waste. beilstein-journals.org Stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides under mechanochemical conditions has shown promise for regioselective synthesis. beilstein-journals.org
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
A comparative look at potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Hydrogenation | High efficiency, clean reaction | Catalyst cost and recovery, potential for dehalogenation |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate specificity |
| Mechanochemistry | Reduced solvent use, shorter reaction times | Scalability, heat management |
Advanced Mechanistic Studies on Catalytic Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new catalysts. Future research will likely employ a combination of experimental and computational methods to elucidate these mechanisms.
For catalytic reactions, such as the hydrogenation of a nitrophenol precursor, studies may focus on:
In-situ Spectroscopy: Techniques like FTIR and Raman spectroscopy can be used to monitor the reaction in real-time, identifying intermediates and understanding catalyst-substrate interactions.
Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining steps and the influence of various parameters on the reaction rate. The catalytic hydrogenation of p-nitrophenol to p-aminophenol has been studied using a Langmuir-Hinshelwood model to describe the reaction kinetics. acs.org
Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, transition states, and the electronic effects of the substituents on the aromatic ring. rsc.org Such studies can help to explain the regioselectivity of reactions and guide the design of more efficient catalysts.
Applications in Advanced Materials Science and Molecular Probes
The unique substitution pattern of this compound makes it an attractive building block for advanced materials and functional molecules. The presence of halogen atoms can introduce specific properties through halogen bonding, a non-covalent interaction that is gaining recognition in materials science and medicinal chemistry. acs.org
Potential applications to be explored include:
Polymers and Liquid Crystals: The rigid aromatic core and the potential for hydrogen and halogen bonding make this compound a candidate for the synthesis of high-performance polymers with enhanced thermal stability and specific liquid crystalline properties.
Molecular Probes: The aminophenol scaffold is a common feature in fluorescent dyes. Modifications of the amino and hydroxyl groups could lead to the development of novel fluorescent probes for detecting specific analytes or for use in bio-imaging. For example, a derivative of 4-Amino-2-chlorophenol (B1200274) has been used in the synthesis of a fluorescent pH-indicator.
Pharmaceutical and Agrochemical Intermediates: Halogenated aromatic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals. ncert.nic.in The specific arrangement of functional groups in this compound could make it a valuable intermediate for new active ingredients. For example, 4-amino-2-fluorophenol (B116865) has been used in the synthesis of a TAM and MET receptor kinase inhibitor. synhet.comacs.org
Integration of AI and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of new molecules and materials. nih.govresearchgate.netyoutube.com
In the context of this compound and its derivatives, AI and ML could be applied to:
Predicting Properties: Machine learning models can be trained on existing chemical data to predict the physicochemical properties, bioactivity, and toxicity of new compounds. This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
Designing Novel Synthetic Routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for target molecules, including those with complex substitution patterns like this compound.
Discovering New Applications: By analyzing large datasets of chemical structures and their properties, machine learning algorithms may identify new potential applications for this compound in areas that have not yet been considered. For instance, machine learning has been used to design new phenylnaphthylamine-type antioxidants by predicting their properties. rsc.org
The integration of computational and experimental approaches will be key to unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-2-chloro-6-fluorophenol, considering competing substitution patterns?
- Methodological Answer : The synthesis of polyhalogenated aminophenols requires careful control of substituent reactivity. For this compound, a multi-step approach is recommended:
Protection of the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions.
Sequential halogenation : Fluorination via nucleophilic aromatic substitution (e.g., using KF/CuCl₂ in DMF at 120°C) followed by chlorination with Cl₂ gas in the presence of FeCl₃ as a catalyst.
Amination : Catalytic hydrogenation of a nitro intermediate (e.g., using H₂/Pd-C) or direct amination via Buchwald-Hartwig coupling for regioselectivity.
Purification via column chromatography or recrystallization is critical. Conflicting yields reported in literature (e.g., 45–70%) may arise from solvent polarity or temperature variations during halogenation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, amine protons at δ 4.5–5.0 ppm).
- FT-IR : Characteristic peaks for -OH (~3200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-F (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ at m/z 175.02 (calculated for C₆H₅ClFNO).
Discrepancies in spectral data (e.g., shifted peaks due to solvent effects) should be resolved using deuterated solvents and standardized acquisition parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model electronic effects:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., ortho/para to Cl and F) susceptible to electrophilic attack.
- HOMO-LUMO Analysis : Quantify charge transfer tendencies; lower HOMO-LUMO gaps (~4.5 eV) suggest higher reactivity.
- Thermochemical Data : Calculate activation energies for competing pathways (e.g., sulfonation vs. nitration).
Validation via experimental kinetic studies (e.g., monitoring reaction rates under varying pH) is essential to resolve computational-experimental discrepancies .
Q. How should researchers resolve contradictions in reported biological activities of halogenated aminophenols?
- Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial IC₅₀ values ranging from 10–100 µM) may arise from:
- Purity Issues : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥95% purity.
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) across labs.
- Structural Isomerism : Verify regiochemistry via NOESY NMR or X-ray crystallography to exclude positional isomer interference.
Cross-referencing with toxicology databases (e.g., PubChem BioAssay) can identify assay-specific artifacts .
Q. What strategies optimize regioselectivity when introducing additional substituents to this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : The -NH₂ group directs electrophiles to meta positions, while -Cl and -F deactivate ortho/para sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophile stability in nitration reactions.
- Catalysis : Use Lewis acids (e.g., FeCl₃) to favor substitution at sterically accessible positions.
Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1:1.2 substrate:electrophile) improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
